molecular formula C5H10FNO3 B15288252 (3S)-4-Fluoro-3-hydroxy-L-valine CAS No. 773828-61-8

(3S)-4-Fluoro-3-hydroxy-L-valine

Cat. No.: B15288252
CAS No.: 773828-61-8
M. Wt: 151.14 g/mol
InChI Key: IORJTRZQKWHWNT-NQXXGFSBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-4-Fluoro-3-hydroxy-L-valine is a complex, unnatural fluorine-containing amino acid designed for advanced chemical biology and drug discovery research. This specialty building block is part of a growing class of synthetic amino acids that incorporate fluorine to precisely modulate the conformational, electronic, and binding properties of peptides and peptidomimetics . The simultaneous presence of fluorine and hydroxyl groups on the chiral carbon chain allows researchers to fine-tune molecular properties, including ring pucker in proline analogues, amide bond cis:trans ratios, and hydrogen-bonding capacity, which are critical factors in molecular recognition . A primary research application for such sophisticated fluorinated amino acids is in the development of Proteolysis-Targeting Chimeras (PROTACs) and other targeted protein degradation modalities. For instance, structurally related 3-fluoro-4-hydroxyprolines have been successfully employed as key components in VHL E3 ubiquitin ligase ligands, which form the core of PROTAC molecules like MZ1 . Incorporating fluorinated hydroxy amino acids can impart stereoselective recognition by biological systems and enables the creation of degrader molecules with potent cellular activity, often at concentrations significantly lower than their binary binding affinity for the E3 ligase would suggest . Furthermore, this compound serves as a valuable synthon in medicinal chemistry for constructing potential chemotherapeutic agents. Fluorinated heterocycle-amino acid conjugates have demonstrated notable cytotoxicity in vitro against human cancer cell lines, such as HeLa cells, and have been studied for their DNA binding and cleavage activities, positioning them as promising scaffolds for novel anti-cancer drug development . This compound is supplied For Research Use Only and is strictly intended for laboratory investigations. It is not intended for use in humans, animals, or as a component in diagnostic procedures.

Properties

CAS No.

773828-61-8

Molecular Formula

C5H10FNO3

Molecular Weight

151.14 g/mol

IUPAC Name

(2S,3S)-2-amino-4-fluoro-3-hydroxy-3-methylbutanoic acid

InChI

InChI=1S/C5H10FNO3/c1-5(10,2-6)3(7)4(8)9/h3,10H,2,7H2,1H3,(H,8,9)/t3-,5-/m1/s1

InChI Key

IORJTRZQKWHWNT-NQXXGFSBSA-N

Isomeric SMILES

C[C@@](CF)([C@@H](C(=O)O)N)O

Canonical SMILES

CC(CF)(C(C(=O)O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4-Fluoro-3-hydroxy-L-valine typically involves the asymmetric reduction of a precursor compound. One common method is the reduction of a 2-chloro-β-ketoester using carbonyl reductase from Lactobacillus fermentum. This process involves preparing engineering bacteria containing the enzyme, disrupting the cells to obtain the enzyme, and then mixing the enzyme with the substrate and other necessary reagents to carry out the reduction .

Industrial Production Methods

Industrial production of this compound can be scaled up using biocatalytic processes. These methods are environmentally friendly and offer high yields. The use of genetically modified microorganisms and enzyme-assisted extraction techniques can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3S)-4-Fluoro-3-hydroxy-L-valine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluorine atom can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(3S)-4-Fluoro-3-hydroxy-L-valine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-4-Fluoro-3-hydroxy-L-valine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided lacks explicit information on “(3S)-4-Fluoro-3-hydroxy-L-valine” or its analogs. However, describes a structurally related compound: N-[(S)-({[(benzyloxy)carbonyl]amino}methyl)(hydroxy)phosphoryl]-L-leucyl-3-methyl-L-valine (PDB Ligand ID: 5H8). Below is a comparative analysis based on this compound:

Table 1: Structural and Functional Comparison

Property This compound (Hypothetical) N-[(S)-Phosphoryl-Leucyl-3-methyl-L-valine (5H8 Ligand)
Molecular Formula Not available C₂₁H₃₄N₃O₇P
Molecular Weight Not available 471.484 g/mol
Chiral Centers At least 2 (3S configuration) 2 chiral centers
Functional Groups -OH, -F substituents Phosphoryl, benzyloxycarbonyl, methyl
Biological Relevance Potential enzyme inhibitor Non-polymer ligand with peptide-like binding properties
Reported Applications Not available Referenced in PubChem (ID 91971399) and ChEMBL (CHEMBL3558978)

Key Differences

Fluorination vs. Phosphorylation : The hypothetical this compound introduces fluorine, which may enhance metabolic stability and binding affinity in drug design. In contrast, the 5H8 ligand incorporates a phosphoryl group, critical for mimicking transition states in enzymatic reactions .

Backbone Modifications : The 5H8 ligand includes a leucine residue and a 3-methyl-L-valine moiety, broadening its interaction with hydrophobic enzyme pockets. The target compound’s 3-hydroxy group may instead facilitate hydrogen bonding.

Limitations of Available Evidence

  • : Only describes a structurally distinct valine derivative. No comparative studies, spectroscopic data, or pharmacological profiles are provided.

Recommendations for Further Research

To address the lack of data, future investigations should:

Synthesize “this compound” and characterize its properties (e.g., pKa, solubility, stability).

Conduct docking studies to compare its binding modes with enzymes like peptide deformylase or proteases.

Evaluate its metabolic stability against non-fluorinated analogs (e.g., 3-hydroxy-L-valine).

Q & A

Q. What are the common synthetic routes for (3S)-4-Fluoro-3-hydroxy-L-valine, and how can stereochemical purity be ensured?

Methodological Answer: Synthesis typically involves fluorination of a valine precursor under controlled conditions. For example, fluorination via electrophilic substitution or nucleophilic displacement using fluorinating agents like Selectfluor™ or KF in anhydrous solvents (e.g., THF or DMF). Stereochemical control is achieved using chiral auxiliaries or enzymatic resolution. Purification via reversed-phase HPLC or column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) ensures enantiomeric excess (>98%) . Characterization by 1H-NMR^1 \text{H-NMR}, 19F-NMR^{19} \text{F-NMR}, and chiral GC-MS confirms stereochemical integrity.

Q. How should researchers handle and store this compound to prevent degradation?

Methodological Answer: Store lyophilized samples at -20°C under inert gas (argon or nitrogen) to minimize hydrolysis or oxidation. For aqueous solutions, use pH-stabilized buffers (e.g., phosphate buffer, pH 7.4) and avoid repeated freeze-thaw cycles. Stability studies recommend monitoring via LC-MS every 6 months to detect decomposition products (e.g., defluorination or hydroxyl group oxidation) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H-NMR^1 \text{H-NMR}: Identify protons adjacent to fluorine (e.g., coupling constants 3JHF^3J_{H-F}) and hydroxy group splitting patterns.
  • 19F-NMR^{19} \text{F-NMR}: Confirm fluorination at C4 (chemical shifts typically -180 to -220 ppm for aliphatic C-F bonds).
  • IR Spectroscopy: Detect hydroxy (3200–3600 cm1^{-1}) and carboxyl (1700–1750 cm1^{-1}) stretches.
  • ESI-MS: Validate molecular weight (e.g., [M-H]^- ion for negative mode) .

Advanced Research Questions

Q. How can contradictory data on the compound’s bioactivity or metabolic stability be resolved?

Methodological Answer: Contradictions often arise from assay conditions (e.g., cell line variability, serum protein binding). Standardize protocols using:

  • Isothermal Titration Calorimetry (ITC) to measure binding affinity under controlled buffer conditions.
  • Stable Isotope Labeling (e.g., 13C^{13} \text{C}-labeled analogs) to track metabolic pathways via LC-HRMS .
    Cross-validate results using orthogonal methods (e.g., SPR for binding kinetics vs. cellular assays).

Q. What strategies optimize the compound’s solubility for in vivo studies without altering its pharmacological activity?

Methodological Answer:

  • Prodrug Design: Introduce ester or amide prodrug moieties (e.g., methyl ester) to enhance lipophilicity, followed by enzymatic cleavage in vivo .
  • Co-solvent Systems: Use cyclodextrin complexes or PEG-based formulations to improve aqueous solubility. Validate stability via dynamic light scattering (DLS) .

Q. How do researchers address discrepancies in crystallographic vs. computational modeling data for the compound’s 3D structure?

Methodological Answer:

  • X-ray Crystallography: Resolve crystal structures at high resolution (<1.5 Å) to confirm bond angles and fluorine positioning.
  • DFT Calculations: Compare optimized geometries (e.g., B3LYP/6-311+G(d,p)) with experimental data. Discrepancies in dihedral angles >5° warrant re-evaluation of crystallization conditions (e.g., solvent polarity, temperature) .

Data Validation and Reproducibility

Q. What quality control measures are essential for batch-to-batch consistency in synthetic batches?

Methodological Answer:

  • Certificate of Analysis (COA): Include purity (>98% by HPLC), residual solvent levels (e.g., <0.1% DMF), and enantiomeric excess.
  • Accelerated Stability Testing: Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via UPLC-PDA .

Q. How should researchers validate conflicting enzymatic inhibition data across studies?

Methodological Answer:

  • Enzyme Source: Ensure consistent enzyme isoforms (e.g., human recombinant vs. tissue-extracted).
  • Kinetic Assays: Use Michaelis-Menten parameters (KmK_m, VmaxV_{max}) under standardized substrate concentrations.
  • Negative Controls: Include known inhibitors (e.g., fluorinated analogs from ) to benchmark activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.